molecular formula C17H11ClN4OS B4834295 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol

Cat. No. B4834295
M. Wt: 354.8 g/mol
InChI Key: KELHMRIOAICVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol, also known as CTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis, as well as the disruption of cell membrane integrity. 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been shown to interact with various cellular targets, including topoisomerases, tubulin, and DNA.
Biochemical and Physiological Effects
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of bacteria and fungi. In vivo studies have shown that 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is its versatility, as it can be used for a wide range of applications in different fields. 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol. In medicinal chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol could be further optimized for its anticancer properties, with a focus on developing more potent and selective inhibitors of cancer cell growth. In material science, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol could be used to develop new types of luminescent materials with improved properties, such as higher quantum yields and longer lifetimes. In analytical chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol could be explored for its potential as a biosensor for the detection of specific biomolecules, such as proteins and nucleic acids.
Conclusion
In conclusion, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol is a chemical compound that has shown promise for its potential applications in various fields. Its synthesis method has been optimized for high yields and purity, and its mechanism of action and biochemical and physiological effects have been studied extensively. While 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has advantages and limitations for lab experiments, it offers several future directions for research and development.

Scientific Research Applications

7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been investigated for its antibacterial, antifungal, antiviral, and anticancer properties. In material science, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been explored for its luminescent properties, which make it a promising candidate for the development of optical sensors and imaging agents. In analytical chemistry, 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylthio)-2-quinolinol has been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

IUPAC Name

7-chloro-4-phenyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS/c18-11-6-7-12-13(8-11)21-16(23)15(24-17-19-9-20-22-17)14(12)10-4-2-1-3-5-10/h1-9H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELHMRIOAICVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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